What is the chemical formula for Dihydrogen hexachloroplatinate hexahydrate?
What is the chemical formula for Dihydrogen hexachloroplatinate hexahydrate?
Dihydrogen Hexachloroplatinate Hexahydrate ( H2PtCl6⋅6H2O ): A Comprehensive Guide to Synthesis, Properties, and Applications in Drug Development
Executive Summary
Dihydrogen hexachloroplatinate hexahydrate, widely known as chloroplatinic acid hexahydrate, is a foundational coordination compound in inorganic chemistry and advanced materials science. As a highly soluble and reactive Pt(IV) source, it serves as the primary precursor for synthesizing platinum-based chemotherapeutics (e.g., cisplatin) and highly catalytic platinum nanoparticles (PtNPs) used in targeted drug delivery and biosensing. This whitepaper provides a rigorous, causality-driven analysis of its chemical identity, step-by-step synthesis workflows, and experimental applications in modern drug development.
Chemical Identity & Structural Coordination
The chemical formula for Dihydrogen hexachloroplatinate hexahydrate is H2PtCl6⋅6H2O (also represented as Cl6H14O6Pt )[1].
From a coordination chemistry perspective, the core of the molecule is the hexachloroplatinate anion, [PtCl6]2− . In this complex, a central Platinum(IV) atom is octahedrally coordinated by six chloride ligands. The overall negative charge of the anion is balanced by two protons. In the solid crystalline state, these protons strongly associate with the six water molecules of crystallization to form hydronium ions (e.g., [H3O]+ ), which stabilize the crystal lattice through an extensive hydrogen-bonding network. This structural configuration is responsible for the compound's high solubility in water and its strong acidic properties in solution[2].
Physicochemical Properties
Understanding the fundamental properties of H2PtCl6⋅6H2O is critical for maintaining stability during experimental scaling and formulation. The quantitative data is summarized in Table 1 below.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | H2PtCl6⋅6H2O |
| Molecular Weight | 517.90 g/mol [3] |
| Appearance | Orange to yellow crystalline solid or chunks[3] |
| Melting Point | 60 °C (Decomposes upon further heating)[2] |
| Platinum Content | ≥ 37.5% (gravimetric, after reduction with Mg)[3] |
| Solubility | Highly soluble in water (100 mg/mL), ethanol, and ether[3] |
| Storage Conditions | Room temperature to 8 °C; store in a dry, dark environment[2] |
Mechanistic Synthesis Workflow
The synthesis of dihydrogen hexachloroplatinate hexahydrate from elemental platinum requires a highly controlled oxidative environment. The following protocol outlines the industrial and laboratory-scale synthesis, emphasizing the causality behind each experimental condition[4].
Step-by-Step Methodology: Synthesis from Platinum Powder
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Initial Oxidation:
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Action: Add platinum powder to a reaction vessel. Introduce a mixture of hydrochloric acid (HCl) and a halogen-containing oxidizing agent. Heat the mixture to 50–60 °C for 10 minutes[4].
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Causality: Platinum is a noble metal with high oxidation resistance. The oxidizing agent provides the necessary electrochemical potential to strip electrons from Pt(0). Simultaneously, the high concentration of chloride ions from HCl immediately stabilizes the resulting Pt(IV) ions, driving the equilibrium toward the soluble [PtCl6]2− coordination complex.
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Purification and Degassing:
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Action: Following complete dissolution, add 37 wt% concentrated HCl to the solution and elevate the temperature to 100 °C. Repeat this step multiple times until no brown gas evolves[4].
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Causality: This step is critical for removing residual oxidants and volatile nitrogen oxides (if nitric acid was utilized). Repeated boiling with concentrated HCl forces the off-gassing of these impurities, preventing them from integrating into the final crystal lattice and compromising purity.
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Vacuum Concentration:
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Action: Transfer the purified solution to a rotary evaporator. Concentrate the solution at 100 °C under reduced pressure (0.5 mbar)[4].
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Causality: Utilizing a vacuum lowers the boiling point of the aqueous solvent, allowing for rapid concentration without subjecting the [PtCl6]2− complex to excessive thermal stress that could lead to premature decomposition or reduction.
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Controlled Crystallization:
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Action: Allow the concentrated syrup to stand at room temperature until crystallization is complete[4].
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Causality: Slow, ambient cooling provides the thermodynamic conditions necessary for water molecules to coordinate with the protons, forming the hydronium ions that stabilize the crystal lattice, yielding high-purity orange crystals of the hexahydrate form.
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Fig 1: Mechanistic workflow for the synthesis of Dihydrogen hexachloroplatinate hexahydrate.
Applications in Drug Development & Nanomedicine
In pharmaceutical drug development, H2PtCl6⋅6H2O is the primary starting material for synthesizing active pharmaceutical ingredients (APIs) like Cisplatin , Carboplatin , and Oxaliplatin . Beyond traditional small-molecule APIs, it is heavily utilized in nanomedicine to synthesize Platinum Nanoparticles (PtNPs)[2].
PtNPs exhibit unique surface plasmon resonance and high surface-area-to-volume ratios, making them ideal for targeted drug delivery vehicles. Furthermore, PtNPs act as highly efficient peroxidase enzyme mimics (nanozymes). This catalytic property is leveraged in colorimetric point-of-care (POC) biosensors to detect trace amounts of chemotherapeutic drugs in patient samples, optimizing dosing regimens and minimizing toxicity[5].
Experimental Protocol: Synthesis of PtNPs for Biosensing
The following protocol details the conversion of the chloroplatinic acid precursor into functionalized PtNPs used for colorimetric biosensing assays[5].
Step-by-Step Methodology: Chemical Reduction to PtNPs
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Precursor Preparation:
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Action: Prepare a 2.3 µM aqueous solution of dihydrogen hexachloroplatinate hexahydrate[5].
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Reduction Reaction:
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Action: In a 2-mL glass vial, combine the precursor solution with sodium citrate, citric acid, and freshly prepared sodium borohydride ( NaBH4 )[5].
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Causality: NaBH4 acts as a potent reducing agent, rapidly converting Pt(IV) to Pt(0). Sodium citrate serves as a dual-purpose capping agent; its carboxylate groups provide steric and electrostatic stabilization to the newly formed Pt(0) nuclei. This prevents uncontrolled agglomeration, ensuring a monodisperse nanoparticle size distribution.
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Thermal Incubation:
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Action: Place the reaction vial in a thermoblock set to 100 °C for exactly 10 minutes[5].
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Causality: Elevated thermal energy accelerates the reduction kinetics, inducing a rapid burst of nucleation. This fast nucleation phase is essential for producing small, uniform nanoparticles rather than large, irregular aggregates.
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Self-Validation & Quality Control:
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System Validation: The reaction is inherently self-validating. A successful reduction is visually confirmed by the transition from the pale yellow of the Pt(IV) precursor to a dark brown/black colloidal suspension. This color change directly indicates the surface plasmon resonance and scattering properties of fully formed PtNPs[5].
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Fig 2: Pathway for synthesizing PtNPs from H2PtCl6·6H2O for colorimetric biosensing.
Sources
- 1. Platinic chloride hexahydrate | Cl6H14O6Pt | CID 134756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18497-13-7: chloroplatinic acid hexahydrate [cymitquimica.com]
- 3. Chloroplatinic acid powder and chunks 18497-13-7 [sigmaaldrich.com]
- 4. US10865121B2 - Method of making an inorganic platinum compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
